Anicequol is a secondary metabolite produced by various fungal species, particularly those in the genus Penicillium, such as Penicillium aurantiogriseum. This compound is notable for its potential biological activities, including its effects on cancer cells. Anicequol belongs to the class of oxysterols, which are oxygenated derivatives of cholesterol. These compounds play significant roles in cellular signaling and metabolism, influencing various physiological processes.
Anicequol was first isolated from the fungus Penicillium aurantiogriseum in a study conducted by Igarashi et al. in 2002. It is classified as an oxysterol, which are derivatives of cholesterol that have undergone oxidation. Oxysterols are known to modulate several biological pathways and can be involved in disease processes, particularly cancer.
The synthesis of Anicequol typically involves the extraction from fungal cultures. The process includes:
The extraction method often utilizes Czapek yeast autolysate agar or yeast extract sucrose agar for optimal growth conditions. The metabolites are then analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity.
Anicequol has a complex molecular structure characterized by a steroid backbone with various functional groups. The precise molecular formula and structural data can be determined through spectroscopic methods:
Anicequol undergoes various chemical reactions that can affect its biological activity:
Anicequol's mechanism of action primarily involves its interaction with cellular pathways that regulate apoptosis and cell survival. It has been implicated in:
Relevant analyses have shown that Anicequol exhibits significant biological activity at low concentrations, indicating its potential as a therapeutic agent.
Anicequol has garnered interest for its potential applications in scientific research, particularly in oncology:
Anicequol was first identified in the 1990s from the marine-derived fungus Acremonium sp. TF-0356. Researchers at Taisho Pharmaceutical in Japan isolated the compound during screenings for neurotrophic agents, assigning it the developmental codes NGA0187 and NGD-187 [5]. Initial studies in the late 1990s revealed its ability to stimulate neurite outgrowth—a hallmark of neurotrophic activity—at nanomolar concentrations in in vitro models of neuronal differentiation [5].
Anicequol’s molecular structure was determined through spectroscopic methods (NMR, MS) and X-ray crystallography:
Table 1: Key Properties of Anicequol
Property | Detail |
---|---|
IUPAC Name | [(3S,5S,7R,8S,9S,10R,11S,13S,14S,16S,17R)-17-[(E,2R,5R)-5,6-Dimethylhept-3-en-2-yl]-3,7,11-trihydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |
Molecular Weight | 504.708 g/mol |
Neurotrophic Activity | Stimulates neurite outgrowth in PC12 cells (EC₅₀: ~10 nM) |
Natural Source | Acremonium sp. TF-0356 (marine fungus) |
Despite promising preclinical results, Anicequol’s development was discontinued in the early 2000s. Taisho Pharmaceutical halted clinical progression for undisclosed reasons, though synthetic studies continued to explore its structure-activity relationships [5].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5